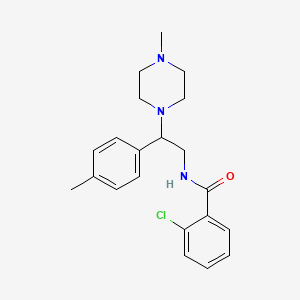

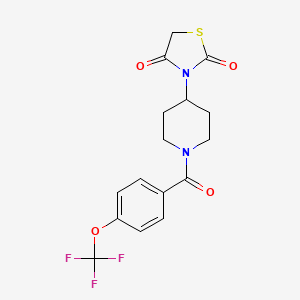

![molecular formula C17H21N3O3S B2404067 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705784-78-6](/img/structure/B2404067.png)

2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This usually includes the compound’s systematic name, other names or synonyms, and its chemical formula.

Synthesis Analysis

This involves studying the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis

This involves studying the compound’s molecular structure, including its atoms, bonds, and the spatial arrangement of atoms.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, etc.Scientific Research Applications

Synthesis and Biological Evaluation

Research on derivatives of benzimidazole, such as the synthesis of 1-Naphthyl and 4-Biphenyl derivatives of 2,4,5-Trisubstituted-1H-Imidazoles, has shown applications in developing antibacterial and antifungal agents. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, revealing the potential for new antimicrobial therapies (S. D. Sawant, R. Patil, A. Baravkar, 2011).

Catalytic Systems for Synthesis

Imidazolium salts, including those derived from benzimidazole structures, have been utilized as catalytic systems for synthesizing benzimidazole derivatives. These systems facilitate reactions at room temperature, offering a green and efficient method for producing high yields of benzimidazole derivatives, showcasing the role of these compounds in facilitating organic synthesis (A. Khazaei, M. Zolfigol, et al., 2011).

Antimicrobial Activity

Novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines have been synthesized and evaluated for their antimicrobial activity against clinical isolates of Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant antibacterial activity, comparable to standard drugs, highlighting the potential for benzimidazole derivatives in developing new antimicrobial agents (V. Reddy, K. R. Reddy, 2010).

Solubility and Ionic Liquids

Studies on the solubility of gases in imidazolium-based ionic liquids, including those with benzimidazole derivatives, demonstrate the influence of molecular structure on solubility. These findings have implications for applications in gas separation and storage, as well as in designing ionic liquids for various industrial processes (Leila Moura, M. Mishra, et al., 2013).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.

Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound.

Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-studied compound, some or all of this information may not be available. For a well-studied compound, you can usually find this information in scientific literature or databases. If you’re doing this analysis for a specific purpose (like research or a class assignment), you might also want to consult with a chemistry professor or professional.

properties

IUPAC Name |

2-(benzimidazol-1-yl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-24(22,23)14-8-12-6-7-13(9-14)20(12)17(21)10-19-11-18-15-4-2-3-5-16(15)19/h2-5,11-14H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSZWPOTPOZNRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

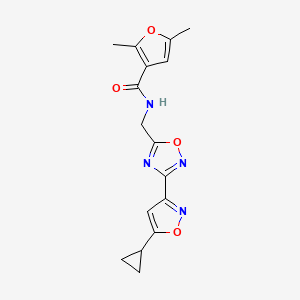

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide](/img/structure/B2403993.png)

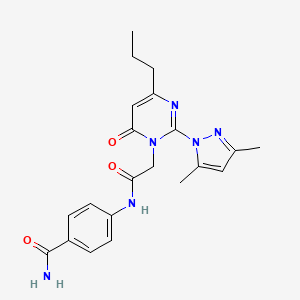

![2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2403996.png)

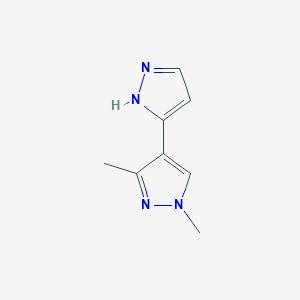

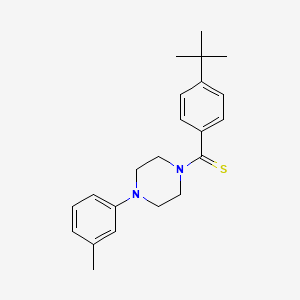

![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2403997.png)

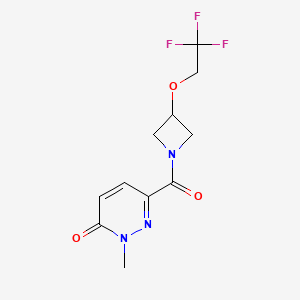

![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)

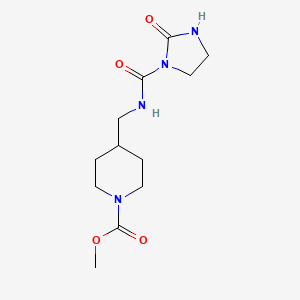

![3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)